molecular formula C6H10N4 B3023366 N3,N3-dimethylpyridazine-3,6-diamine CAS No. 39539-91-8

N3,N3-dimethylpyridazine-3,6-diamine

Cat. No. B3023366
CAS RN: 39539-91-8
M. Wt: 138.17 g/mol
InChI Key: NOPSPOQXLFJTRR-UHFFFAOYSA-N
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Description

N3,N3-dimethylpyridazine-3,6-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical family and potential properties of this compound. For instance, the first paper describes a compound with a pyridazinone core and dimethylamino functionality, which shares some structural similarities with this compound . The second paper discusses a nickel complex that includes azide (N3) ligands and a diamine, which is relevant to the coordination chemistry aspects of this compound .

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, involving multiple steps and specific reagents. While the exact synthesis of this compound is not detailed in the provided papers, the synthesis of a nickel complex with azide ligands and a diamine is described in the second paper. This involves the reaction of nickel perchlorate, sodium azide, and a diamine to form a coordination polymer . This information suggests that the synthesis of this compound might also involve the careful selection of starting materials and conditions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray diffraction. The first paper provides an example of this, where the crystal structure of a pyridazinone derivative is determined, revealing how molecules are linked into dimers by hydrogen bonds . Although the exact molecular structure of this compound is not provided, it can be inferred that hydrogen bonding might play a significant role in its solid-state structure as well.

Chemical Reactions Analysis

The chemical reactivity of this compound can be speculated based on the reactivity of related compounds. The papers do not provide direct information on the chemical reactions of this compound, but the synthesis of the nickel complex suggests that azide ligands can participate in coordination to metal centers . This implies that this compound may also exhibit interesting coordination behavior, potentially forming complexes with various metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the crystal structure analysis of related compounds can give clues about their stability, solubility, and potential for forming inclusion compounds with solvents such as water . The magnetic properties of the nickel complex mentioned in the second paper indicate that compounds containing azide ligands and diamine functionalities can exhibit interesting magnetic behaviors, such as antiferromagnetism with weak ferromagnetic interactions . These insights suggest that this compound may also possess unique physical and chemical properties worthy of further investigation.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-N,3-N-dimethylpyridazine-3,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPSPOQXLFJTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605086
Record name N~3~,N~3~-Dimethylpyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39539-91-8
Record name N~3~,N~3~-Dimethylpyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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